molecular formula C20H21F3N6O B10984618 {5-[4-(2-methylpropyl)phenyl]-1H-pyrazol-3-yl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

{5-[4-(2-methylpropyl)phenyl]-1H-pyrazol-3-yl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10984618
M. Wt: 418.4 g/mol
InChI Key: ODBHWLRXOUKUHB-UHFFFAOYSA-N
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Description

[3-(4-ISOBUTYLPHENYL)-1H-PYRAZOL-5-YL][3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]METHANONE is a complex organic compound that features a combination of pyrazole and triazolopyrazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-ISOBUTYLPHENYL)-1H-PYRAZOL-5-YL][3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]METHANONE typically involves multi-step organic reactions. Common steps might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the triazolopyrazine ring: This might involve cyclization reactions starting from appropriate precursors.

    Coupling of the two moieties: This step would involve linking the pyrazole and triazolopyrazine rings through a methanone bridge.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone bridge.

    Substitution: Various substitution reactions could occur, especially on the aromatic ring and the triazolopyrazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products would depend on the specific reactions but could include oxidized or reduced derivatives, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: Researchers might explore the synthesis of various derivatives to study structure-activity relationships.

    Catalysis: The compound could be used as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor binding: Study of its binding affinity to various biological receptors.

Medicine

    Drug development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic applications: Potential use in treating specific diseases or conditions.

Industry

    Material science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Binding to enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor interaction: Modulating receptor activity by binding to receptor sites.

    Pathway modulation: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-ISOBUTYLPHENYL)-1H-PYRAZOL-5-YL][3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]METHANONE: is unique due to its specific combination of pyrazole and triazolopyrazine rings.

    Other pyrazole derivatives: Compounds with similar pyrazole structures but different substituents.

    Other triazolopyrazine derivatives: Compounds with similar triazolopyrazine structures but different substituents.

Uniqueness

The uniqueness of [3-(4-ISOBUTYLPHENYL)-1H-PYRAZOL-5-YL][3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]METHANONE lies in its specific structural features, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H21F3N6O

Molecular Weight

418.4 g/mol

IUPAC Name

[3-[4-(2-methylpropyl)phenyl]-1H-pyrazol-5-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C20H21F3N6O/c1-12(2)9-13-3-5-14(6-4-13)15-10-16(25-24-15)18(30)28-7-8-29-17(11-28)26-27-19(29)20(21,22)23/h3-6,10,12H,7-9,11H2,1-2H3,(H,24,25)

InChI Key

ODBHWLRXOUKUHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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